molecular formula C10H19NO2 B1398065 N-(6-hydroxyhexyl)-2-methyl-2-propenamide CAS No. 155041-71-7

N-(6-hydroxyhexyl)-2-methyl-2-propenamide

Cat. No. B1398065
M. Wt: 185.26 g/mol
InChI Key: LWXPRCDPAOOWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-hydroxyhexyl)-2-methyl-2-propenamide (N6HMP) is an organic compound that is used as an intermediate in the synthesis of various compounds. It is a derivative of hexyl amide and is a colorless liquid with a melting point of -60 °C. N6HMP is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(6-hydroxyhexyl)-2-methyl-2-propenamide and its derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are significant in cancer research due to their ability to regulate gene expression. For instance, a study developed a series of N-hydroxy-3-phenyl-2-propenamides, potent enzyme inhibitors, for their potential in treating carcinomas. Specifically, one compound, NVP-LAQ824, showed significant activity in colon and lung tumor models (Remiszewski et al., 2003). Another study synthesized and evaluated N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, derived from the expansion of a HDAC inhibitor scaffold, and found them effective in inhibiting nuclear HDACs and exhibiting antiproliferative activity in vitro (Thaler et al., 2010).

Antitumor and Antiproliferative Properties

The antitumor and antiproliferative properties of related compounds have been a focus area. Studies have looked into different derivatives of N-(6-hydroxyhexyl)-2-methyl-2-propenamide for their potential in inhibiting tumor growth. For example, certain hydroxamates like 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides (APHAs) showed potent inhibitory activity against HDACs and demonstrated antiproliferative properties in cell-based assays (Mai et al., 2003). Another research elaborated on the synthetic HDAC inhibitors based on 3-(4-aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, indicating their role in biological activity enhancement (Mai et al., 2004).

Chemical Characterization

Research has also been conducted on the chemical characterization of similar compounds. For example, a study described the asymmetric unit of crystals of a synthetic equivalent of a natural product related to N-(6-hydroxyhexyl)-2-methyl-2-propenamide, analyzing the molecular structure and the intermolecular hydrogen bonding (Linden et al., 1997). This work is important for understanding the molecular interactions and stability of these compounds.

Other Applications

Further research includes the study of enzyme-assisted synthesis and structural characterization of nitrocatechol glucuronides derived from related compounds, which has implications in medicinal chemistry (Luukkanen et al., 1999). Also, the reduction of acrylamide formation in baked foods using compounds similar to N-(6-hydroxyhexyl)-2-methyl-2-propenamide has been investigated, showing the potential application in food science and safety (Kumar et al., 2014).

properties

IUPAC Name

N-(6-hydroxyhexyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPRCDPAOOWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-hydroxyhexyl)-2-methyl-2-propenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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